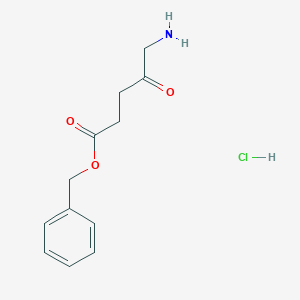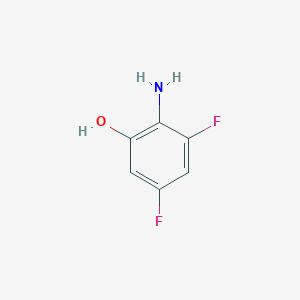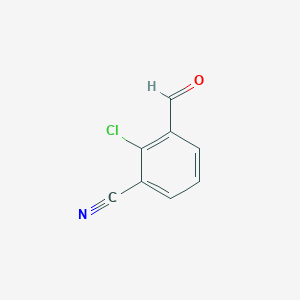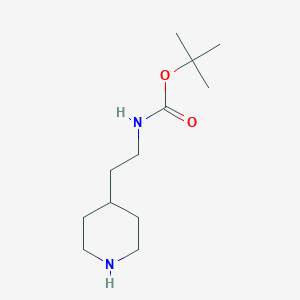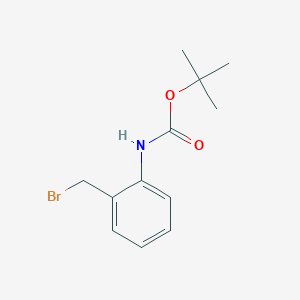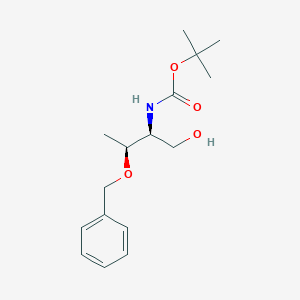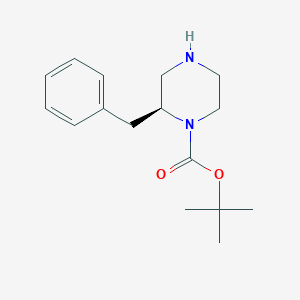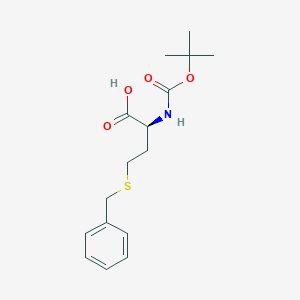
3-Amino-4-(trifluorométhyl)pyridine
Vue d'ensemble
Description
3-Amino-4-(trifluoromethyl)pyridine is a reactant used in the preparation of pyridinyl salicylamides with antimycobacterial activity . It is a pyridine derivative .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including 3-Amino-4-(trifluoromethyl)pyridine, has been reported in several studies. The synthesis involves a stepwise liquid-phase/vapor–phase process . A scalable and efficient synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles from 3-amino-4-methylpyridines under treatment with TFAA is also disclosed .Chemical Reactions Analysis
The chemical reactions involving 3-Amino-4-(trifluoromethyl)pyridine are complex and varied. For instance, it is used as a reactant in the preparation of pyridinyl salicylamides with antimycobacterial activity . It is also involved in a cascade process involving the 1,4-Michael addition of the pyridinium ylide to an α,β-unsaturated carbonyl compound, followed by intramolecular addition of a carbanion to the keto carbonyl group to form a dienone intermediate .Physical And Chemical Properties Analysis
3-Amino-4-(trifluoromethyl)pyridine has a molecular weight of 162.11 . Its physical state at 20 degrees Celsius is not specified in the search results . It is also used to improve amyloid detection in the brain during MRI .Applications De Recherche Scientifique
Produits agrochimiques
3-Amino-4-(trifluorométhyl)pyridine: est un intermédiaire clé dans la synthèse de produits agrochimiques. Ses dérivés sont principalement utilisés dans le développement de pesticides et d'herbicides en raison de leurs propriétés physicochimiques uniques conférées par le groupe trifluorométhyle . Par exemple, il contribue à la création de composés comme le fluazifop-butyl, un herbicide sélectif utilisé pour le contrôle post-émergence des mauvaises herbes graminées dans les cultures à feuilles larges .
Industrie pharmaceutique
En chimie médicinale, ce composé sert de bloc de construction pour les produits pharmaceutiques. Le groupe trifluorométhyle est connu pour améliorer l'activité biologique et la stabilité métabolique des médicaments. Il a été incorporé dans plusieurs médicaments approuvés par la FDA, ce qui témoigne de son importance dans la conception et le développement de médicaments .
Science des matériaux
Les dérivés du composé sont utilisés dans la synthèse de matériaux avancés, tels que les structures métallo-organiques (MOF). Les MOF sont des matériaux poreux à surface élevée, ce qui les rend adaptés au stockage de gaz, à la séparation et aux applications de catalyse .
Électronique
Dans l'industrie électronique, les dérivés de this compound sont utilisés dans la production de cristaux liquides et de produits chimiques électroniques. Le groupe trifluorométhyle peut influencer les propriétés électroniques des matériaux, ce qui est crucial pour développer de nouveaux dispositifs électroniques .
Sciences de l'environnement
Les applications environnementales de ce composé sont liées à son rôle dans les produits agrochimiques. Il contribue au développement de pesticides plus respectueux de l'environnement, avec une efficacité améliorée et une toxicité réduite, contribuant ainsi à des pratiques agricoles durables .
Chimie analytique
En chimie analytique, les dérivés de this compound sont utilisés comme réactifs et intermédiaires dans les synthèses chimiques. Ils sont impliqués dans des réactions telles que la métallation et la préparation d'aminopyridines, qui sont essentielles pour créer divers étalons analytiques et matériaux de test .
Biochimie
Le composé trouve des applications en biochimie où il est utilisé pour étudier l'inhibition enzymatique et la liaison des récepteurs en raison de sa similarité structurale avec les biomolécules à base de pyridine. Il aide à comprendre les voies biochimiques et à concevoir des inhibiteurs pour des enzymes spécifiques .
Agriculture
Au-delà des produits agrochimiques, les dérivés de ce composé sont étudiés pour leur potentiel à améliorer la résilience des cultures et les rendements. Ils sont étudiés pour leur rôle dans la régulation de la croissance des plantes et la réponse au stress, ce qui est essentiel pour améliorer la productivité agricole .
Mécanisme D'action
Target of Action
3-Amino-4-(trifluoromethyl)pyridine is a key structural motif in active agrochemical and pharmaceutical ingredients . It is used in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
The mode of action of 3-Amino-4-(trifluoromethyl)pyridine involves its interaction with organoboron reagents in the SM coupling . The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 3-Amino-4-(trifluoromethyl)pyridine are primarily related to the SM coupling reaction . This reaction is a key process in the synthesis of various agrochemical and pharmaceutical compounds . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in 3-Amino-4-(trifluoromethyl)pyridine contribute to its biological activities .
Pharmacokinetics
It is known that the compound should be stored under inert gas at room temperature
Result of Action
The result of the action of 3-Amino-4-(trifluoromethyl)pyridine is the formation of new carbon–carbon bonds through the SM coupling reaction . This reaction is used in the synthesis of various agrochemical and pharmaceutical compounds . The biological activities of these compounds are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Action Environment
The action of 3-Amino-4-(trifluoromethyl)pyridine is influenced by environmental factors such as temperature and the presence of inert gas . These factors can affect the stability and efficacy of the compound. For example, it is recommended to store the compound under inert gas at room temperature to maintain its stability .
Safety and Hazards
Orientations Futures
Trifluoromethylpyridine (TFMP) and its derivatives, including 3-Amino-4-(trifluoromethyl)pyridine, are expected to have many novel applications in the future . Currently, the major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Analyse Biochimique
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 3-Amino-4-(trifluoromethyl)pyridine in laboratory settings are not well studied. Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .
Metabolic Pathways
The compound is thought to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 3-Amino-4-(trifluoromethyl)pyridine within cells and tissues are not well characterized. It is believed to interact with various transporters or binding proteins, potentially affecting its localization or accumulation .
Propriétés
IUPAC Name |
4-(trifluoromethyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2/c7-6(8,9)4-1-2-11-3-5(4)10/h1-3H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROFUWWORPKKSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371046 | |
| Record name | 3-Amino-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175204-80-5 | |
| Record name | 3-Amino-4-trifluoromethylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-4-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



